molecular formula C78H119Br2N21O20 B038322 H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr(3,5-diBr)-DL-xiIle-DL-Leu-OH CAS No. 112898-47-2

H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr(3,5-diBr)-DL-xiIle-DL-Leu-OH

Cat. No.: B038322
CAS No.: 112898-47-2
M. Wt: 1830.7 g/mol
InChI Key: NYMPOOWBBYGZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine is a complex peptide compound with a molecular formula of C78H119Br2N21O20 and a molecular weight of 1830.7 g/mol. This compound is notable for its intricate structure, which includes multiple amino acids and brominated tyrosine residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine can undergo various chemical reactions, including:

    Oxidation: The brominated tyrosine residues can be oxidized to form quinones.

    Reduction: The peptide bonds can be reduced under specific conditions.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as thiols or amines.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced peptide fragments.

    Substitution: Substituted peptide derivatives.

Scientific Research Applications

5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated tyrosine residues may play a crucial role in binding to these targets, thereby modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltyrosylisoleucylleucine: Similar structure but lacks brominated tyrosine residues.

    5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine: Similar structure but with fewer diaminomethylidene ornithyl residues.

Uniqueness

The presence of brominated tyrosine residues and multiple diaminomethylidene ornithyl residues makes 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine unique. These features may enhance its binding affinity to molecular targets and its stability under various conditions.

Properties

CAS No.

112898-47-2

Molecular Formula

C78H119Br2N21O20

Molecular Weight

1830.7 g/mol

IUPAC Name

2-[[2-[[2-[[1-[2-[[2-[[1-[6-amino-2-[[4-amino-2-[[4-carboxy-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C78H119Br2N21O20/c1-7-41(6)62(73(117)98-56(76(120)121)33-40(4)5)99-70(114)54(37-43-34-45(79)63(107)46(80)35-43)97-72(116)58-18-13-31-101(58)75(119)51(16-11-29-88-78(85)86)92-64(108)47(15-10-28-87-77(83)84)91-71(115)57-17-12-30-100(57)74(118)50(14-8-9-27-81)93-69(113)55(38-59(82)103)96-66(110)49(24-26-61(105)106)90-68(112)53(36-42-19-21-44(102)22-20-42)95-67(111)52(32-39(2)3)94-65(109)48-23-25-60(104)89-48/h19-22,34-35,39-41,47-58,62,102,107H,7-18,23-33,36-38,81H2,1-6H3,(H2,82,103)(H,89,104)(H,90,112)(H,91,115)(H,92,108)(H,93,113)(H,94,109)(H,95,111)(H,96,110)(H,97,116)(H,98,117)(H,99,114)(H,105,106)(H,120,121)(H4,83,84,87)(H4,85,86,88)

InChI Key

NYMPOOWBBYGZKV-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5

sequence

XLYENKPRRPXXL

Origin of Product

United States

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